3-Methylbenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNAMBYJSQXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156578 | |
| Record name | m-Toluohydrazide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13050-47-0 | |
| Record name | 3-Methylbenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Toluohydrazide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13050-47-0 | |
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| Record name | m-Toluohydrazide | |
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| Record name | m-toluohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways of 3 Methylbenzohydrazide
Established Synthetic Routes for 3-Methylbenzohydrazide Synthesis
The synthesis of this compound, a valuable building block in medicinal and materials chemistry, is primarily achieved through well-established and reliable chemical transformations. These methods focus on the efficient formation of the hydrazide moiety from common carboxylic acid precursors.
Carboxylic Acid to Hydrazide Conversion Methodologies
The most direct route to this compound involves the reaction of 3-methylbenzoic acid with hydrazine (B178648). This transformation can be achieved through various activation methods. One common approach involves the in-situ activation of the carboxylic acid followed by reaction with a hydrazine source. For instance, the synthesis of related benzohydrazide (B10538) derivatives often employs coupling agents to facilitate the amide bond formation between the carboxylic acid and hydrazine.
Another method involves the reaction of an activated form of the acid, such as an acyl chloride (3-methylbenzoyl chloride), with hydrazine hydrate (B1144303). This is a vigorous reaction that typically provides high yields of the desired hydrazide.
Additionally, research has demonstrated the synthesis of substituted benzohydrazides, such as N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, directly from the corresponding carboxylic acid (3-methoxy-2-methylbenzoic acid) and a substituted hydrazine (tert-butylhydrazine). This highlights the versatility of the carboxylic acid starting material in producing a range of hydrazide derivatives.
Esterification and Subsequent Hydrazine Treatment Protocols
A widely employed and highly effective two-step protocol for synthesizing this compound begins with the esterification of 3-methylbenzoic acid. The resulting ester, typically the methyl or ethyl ester, is then treated with hydrazine hydrate to yield the final product. This method is favored for its clean reaction profile and the ease of purification of the intermediate ester.
The esterification step is a classic Fischer esterification, where 3-methylbenzoic acid is refluxed with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid. The subsequent hydrazinolysis involves reacting the purified ester with hydrazine hydrate, often in an alcoholic solvent.
For example, the synthesis of the related 2-hydroxy-3-methylbenzohydrazide is achieved by dissolving ethyl 2-hydroxy-3-methylbenzoate in ethanol (B145695) and refluxing the mixture with an excess of hydrazine hydrate for 18 hours. This procedure results in a high yield (86%) of the product after cooling and recrystallization. orientjchem.org Similarly, other hydrazide derivatives have been synthesized by treating the corresponding ester with hydrazine hydrate in ethanol at reflux temperature. nih.gov This general procedure is broadly applicable for the preparation of various aryl hydrazides. researchgate.net
Optimized Reaction Conditions and Reagent Selection for Enhanced Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. For the direct conversion of carboxylic acids, the choice of solvent and coupling agent is critical. For the esterification-hydrazinolysis route, control of temperature and reaction time for both steps is paramount.
Continuous flow chemistry offers a modern approach to optimize the synthesis of acid hydrazides. osti.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity compared to batch processes. A continuous flow system can be set up for both the initial esterification of the carboxylic acid and the subsequent conversion to the hydrazide. osti.gov This technique is particularly suitable for large-scale production. osti.gov
In a specific example of hydrazone formation from this compound, the reaction was carried out by simply stirring equimolar amounts of this compound and an aldehyde in methanol at room temperature for 30 minutes, indicating mild and efficient conditions for subsequent reactions. sibran.ru The synthesis of this compound itself has been achieved from 1-(3-methylbenzoyl)pyrrolidin-2-one and hydrazine monohydrate, yielding 92% of the product. thieme-connect.com
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| Ethyl 2-hydroxy-3-methylbenzoate | Hydrazine hydrate | Ethanol | Reflux, 18 h | 86% | orientjchem.org |
| 1-(3-methylbenzoyl)pyrrolidin-2-one | Hydrazine monohydrate | - | - | 92% | thieme-connect.com |
| This compound & Aldehyde | - | Methanol | Room Temp, 30 min | - | sibran.ru |
Advanced Synthetic Strategies for Complex this compound Derivatives
Beyond the fundamental synthesis of the parent compound, advanced strategies are employed to construct more complex molecules incorporating the this compound scaffold. These methods enable the introduction of diverse functional groups and the creation of novel molecular architectures.
Sequential Functionalization Approaches
Sequential functionalization provides a powerful means to build complex derivatives from a simpler hydrazide core. This strategy involves a step-by-step introduction of different chemical moieties. A clear illustration of this is the synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, which can be envisioned through a sequential process:
Hydrazide Formation : Reaction of 2-methylbenzoic acid with hydrazine hydrate to form 2-methylbenzohydrazide.
tert-Butyl Introduction : Treatment of the resulting hydrazide with a tert-butyl source, such as tert-butyl chloride, under basic conditions.
Methoxylation : Introduction of the methoxy (B1213986) group onto the aromatic ring.
This stepwise approach allows for precise control over the final structure of the molecule. Another example involves the use of a synthesized hydrazide derivative, which is then used to construct a 1,3,4-oxadiazole (B1194373) ring, demonstrating the utility of the hydrazide as an intermediate for more complex heterocycles. nih.gov
Palladium-Catalyzed and Other Metal-Mediated Syntheses of Substituted Analogues
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Palladium catalysts, in particular, are exceptionally versatile for creating complex molecular structures. nih.govmit.edu These advanced methods can be applied to synthesize substituted analogues of this compound that would be difficult to access through traditional means.
While direct palladium-catalyzed synthesis of this compound itself is not common, these methods are invaluable for modifying precursors or derivatives. For instance, a palladium-catalyzed Heck reaction or a Suzuki coupling could be used to introduce aryl or vinyl substituents onto the benzene (B151609) ring of a suitably functionalized 3-methylbenzoic acid derivative before its conversion to the hydrazide.
Examples of relevant palladium-catalyzed reactions that could be adapted for the synthesis of complex hydrazide derivatives include:
Heck Reaction : For creating carbon-carbon bonds between an aryl halide and an alkene. nih.gov
Hiyama Coupling : An intramolecular palladium-catalyzed coupling reaction to form silicon-containing heterocycles. rsc.org
C-N and C-O Cross-Coupling : To form diaryl ethers or amines, which can be precursors to complex heterocyclic systems incorporating the hydrazide moiety. mit.edu
C-S Cross-Coupling : To introduce sulfur-containing functional groups. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazide derivatives to reduce the environmental impact of chemical processes. nih.govresearchgate.net These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to improve reaction efficiency, minimize waste, and reduce energy consumption. nih.govchemmethod.com For the synthesis of this compound and related compounds, several green methodologies have been explored, primarily focusing on ultrasound and microwave-assisted techniques.
Ultrasound-assisted synthesis has emerged as a simple, efficient, and environmentally friendly method. orgchemres.orgrsc.org One notable one-pot synthesis of this compound utilizes ultrasonic irradiation in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net This method is praised for its simplicity, high efficiency, and excellent yields, achieving a 93% yield for this compound. researchgate.net The primary advantages of using ultrasound include significantly shorter reaction times and enhanced reaction rates. orgchemres.orgmdpi.com
Microwave-assisted synthesis is another key green technique that dramatically reduces reaction times and often improves yields compared to conventional heating methods. chemmethod.comneliti.com The application of microwave irradiation can accelerate the formation of hydrazides from their corresponding acids or esters, often in a single step and sometimes in solvent-free conditions. neliti.comresearchgate.net For instance, the synthesis of various acid hydrazides under microwave irradiation has been shown to be significantly faster than traditional refluxing methods. chemmethod.comclockss.org While specific data for the microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the successful application to structurally similar compounds suggests its high potential and relevance. researchgate.netnih.gov
The use of greener solvents, particularly water and ethanol, is a cornerstone of green chemistry. researchgate.net These solvents are non-toxic, readily available, and have a lower environmental impact than traditional organic solvents like methanol or dimethylformamide. chemmethod.com Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green synthesis. For example, the solvent-free hydrazinolysis of a related benzoic acid derivative using ball milling achieved a high yield in a short amount of time, highlighting a sustainable alternative that minimizes waste.
These green approaches offer significant advantages over classical synthetic routes by being more energy-efficient, producing less waste, and often resulting in higher yields in shorter timeframes.
Table 1. Comparison of Green Synthetic Methodologies for Hydrazides
| Method | Compound | Catalyst/Reagent | Solvent | Time | Yield (%) | Source(s) |
| Ultrasound-Assisted | This compound | 1,1'-Carbonyldiimidazole | - | - | 93% | researchgate.net |
| Ultrasound-Assisted | Piperidinyl-Quinoline Acylhydrazones | Acetic Acid | Ethanol | 4–6 min | Excellent | mdpi.com |
| Microwave-Assisted | 4-Hydroxybenzoic Acid Hydrazide | None | None | 3 min | 93% | chemmethod.com |
| Microwave-Assisted | N'-Benzylidene Salicylic Acid Hydrazides | None | None | 8–10 min | 62–80% | researchgate.net |
| Solvent-Free Ball Milling | 3-Bromo-4-methylbenzohydrazide | None | None | 1 hour | 88% |
Chemical Reactivity and Mechanistic Investigations of 3 Methylbenzohydrazide
Fundamental Reaction Mechanisms of the Hydrazide Moiety
The hydrazide functional group is characterized by the presence of a lone pair of electrons on the terminal nitrogen atom, which makes it a potent nucleophile. This, coupled with the electrophilic carbonyl carbon, sets the stage for a range of chemical transformations.
Nucleophilic Acyl Substitution Pathways
The reaction of 3-methylbenzohydrazide with various electrophiles proceeds through a nucleophilic acyl substitution mechanism. In this pathway, the nucleophilic terminal nitrogen of the hydrazide attacks an electrophilic center, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a leaving group, resulting in the substituted product.
A key example of this is the acylation of this compound. When treated with an acyl chloride or anhydride (B1165640), the terminal nitrogen atom attacks the carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride or carboxylate ion, respectively, yields a stable N,N'-diacylhydrazine derivative. This reaction is a fundamental process for the elaboration of the hydrazide structure.
Tautomerism and Isomerization Phenomena in this compound Systems
This compound can exhibit amide-imidol tautomerism, a form of prototropic tautomerism where a proton migrates from the nitrogen atom to the oxygen atom of the amide group. This results in an equilibrium between the amide form (A) and the imidol form (B). While the amide form is generally the more stable and predominant tautomer, the imidol form can play a role in certain reactions by altering the nucleophilicity and electrophilicity of the molecule.

Furthermore, upon conversion to its derivatives, such as hydrazones, additional isomeric forms become significant. These include keto-enol tautomerism and E/Z isomerization around the C=N double bond, which will be discussed in the subsequent sections.
Derivatization Reactions of this compound
The nucleophilic nature of the terminal amino group in this compound makes it an excellent building block for the synthesis of a wide array of derivatives. These reactions are crucial for the development of new compounds with tailored chemical and physical properties.
Hydrazone and Schiff Base Formation Reactions
One of the most important and widely utilized reactions of this compound is its condensation with aldehydes and ketones to form hydrazones and Schiff bases. These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N) and have been the subject of extensive research.
The reaction of this compound with aldehydes or ketones is typically carried out in a suitable solvent, often with acid catalysis. The reaction proceeds via a nucleophilic addition of the terminal nitrogen atom to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of the stable hydrazone product.
The table below summarizes representative examples of the synthesis of hydrazones from this compound and various carbonyl compounds.
| Carbonyl Compound | Product Name | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide | Methanol (B129727), reflux | Not specified | nih.gov |
| Substituted Aromatic Aldehydes | (E)-N'-(Arylmethylene)benzohydrazides | Ethanol (B145695), glacial acetic acid, reflux | 53-57% | nih.gov |
| 3-Methoxy-4-hydroxybenzaldehyde | 3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-3-oxo-N-phenylpropanamides | Ethanol, reflux | 62-83% | rsyn.org |
| 4-Allyloxybenzaldehyde | 4-Methyl-benzoic acid (4-allyloxy-benzylidene)-hydrazide | Ethanol, glacial acetic acid, reflux | 88% | orientjchem.org |
The stereochemistry of the resulting hydrazone, specifically the configuration around the C=N double bond, can be influenced by the nature of the substituents on both the benzohydrazide (B10538) and the carbonyl compound. Hydrazones can exist as E and Z isomers, and the ratio of these isomers can be affected by both electronic and steric factors.
Electronic Effects: Electron-withdrawing groups on the aromatic ring of the aldehyde or ketone generally increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of the initial nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate.
Steric Effects: The steric bulk of the substituents on both reactants can influence the approach of the nucleophile to the carbonyl carbon and can also affect the stability of the E and Z isomers of the product. Generally, the E isomer is thermodynamically more stable due to reduced steric hindrance. However, the Z isomer can be stabilized through intramolecular hydrogen bonding if a suitable hydrogen bond donor and acceptor are present in the molecule.
For instance, in the case of hydrazones derived from 2-hydroxybenzaldehydes, the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen can favor the formation of the Z isomer. The strength of this hydrogen bond, and thus the E/Z ratio, can be modulated by the electronic properties of other substituents on the aromatic rings.
Acylation Reactions and N-Substitution Patterns
The acylation of hydrazides, including this compound, is a fundamental transformation that targets the nitrogen atoms of the hydrazide moiety (-CONHNH₂). The reactivity of the two nitrogen atoms, α (adjacent to the carbonyl group) and β (the terminal nitrogen), differs, which allows for controlled substitution. Generally, the terminal β-nitrogen is more nucleophilic and sterically accessible, making it the primary site for the initial acylation reaction under mild conditions. wustl.edu
The reaction typically involves treating this compound with an acylating agent such as an acid anhydride or acyl chloride. This results in the formation of an N,N'-diacylhydrazine derivative. A second acylation step can be performed, often under more forcing conditions, to introduce an acyl group at the α-nitrogen. wustl.edu This stepwise approach allows for the synthesis of both symmetrical and non-symmetrical diacylhydrazines.
The substitution pattern significantly alters the chemical properties of the molecule. N-alkylation, for instance, by removing a hydrogen bond donor, can markedly decrease the polarity of the resulting compound. rcsi.com The ultraviolet spectra of the products are a useful tool for determining the site and extent of acylation, as β-acylation leads to significant changes in the spectral data. wustl.edu The condensation of this compound with aldehydes, such as 2-hydroxybenzaldehyde, also occurs at the terminal β-nitrogen, forming a hydrazone linkage and demonstrating the higher reactivity of this position. nih.gov
Table 1: General Patterns in Acylation of this compound
| Reactive Site | Typical Reagent | Product Type | Key Observations |
|---|---|---|---|
| β-Nitrogen (Terminal -NH₂) | Acyl Chloride/Anhydride (1 equiv.) | N'-acyl-3-methylbenzohydrazide | Primary site of reaction due to higher nucleophilicity. wustl.edu |
| α-Nitrogen (-CONH-) | Acyl Chloride/Anhydride (excess) | N,N'-diacyl-3-methylbenzohydrazide | Requires a second acylation step, often under different conditions. wustl.edu |
| β-Nitrogen (Terminal -NH₂) | Aldehyde/Ketone | N'-alkylidene-3-methylbenzohydrazide (Hydrazone) | Condensation reaction demonstrating the reactivity of the terminal amine. nih.gov |
Cyclization Reactions Leading to Heterocyclic Compounds
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The presence of the reactive hydrazide functional group allows it to participate in cyclization reactions to form stable five- and six-membered rings, which are core structures in many pharmacologically active molecules.
Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and effective method for their synthesis involves the cyclization of chalcones (α,β-unsaturated ketones) with hydrazides or hydrazine (B178648) hydrate (B1144303). asianpubs.orgdergipark.org.trresearchgate.net In this reaction, this compound would act as the source of the two nitrogen atoms for the pyrazoline ring.
The synthesis begins with the condensation of an appropriately substituted chalcone (B49325) with this compound. The reaction proceeds via an intramolecular Michael addition. dergipark.org.tr The terminal nitrogen of the hydrazide attacks the β-carbon of the unsaturated ketone, followed by cyclization and dehydration to yield the stable pyrazoline ring. The reaction is often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid or base. asianpubs.orgdergipark.org.tr This methodology allows for the creation of a diverse library of pyrazoline derivatives by varying the substituents on the chalcone precursor.
Table 2: Representative Synthesis of Pyrazoline Derivatives
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference Method |
|---|---|---|---|---|
| This compound | Substituted Chalcone | Cyclocondensation | N-Aroyl Pyrazoline | The reaction typically involves refluxing the hydrazide and chalcone in a solvent like ethanol. asianpubs.org |
| This compound | Ethyl Acetoacetate | Condensation/Cyclization | Pyrazolone | Pyrazolones are synthesized by treating a β-ketoester with a hydrazine derivative. jmchemsci.comorientjchem.org |
The 1,3,4-thiadiazole (B1197879) ring is another important heterocyclic scaffold that can be synthesized from this compound. nih.govjocpr.com These five-membered rings contain two nitrogen atoms and one sulfur atom and are known for their wide range of applications. researchgate.netnih.gov
A prevalent synthetic route involves the reaction of the acid hydrazide with a compound that can provide the necessary carbon and sulfur atoms, followed by cyclodehydration. For example, reacting this compound with thiosemicarbazide (B42300) in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride yields an aminothiadiazole derivative. jocpr.com Alternatively, acid hydrazides can be reacted with ammonium (B1175870) thiocyanate (B1210189) to produce a thiosemicarbazone intermediate, which is then cyclized in the presence of a strong acid to form the 1,3,4-thiadiazole ring. chemmethod.com The specific substituents on the final thiadiazole ring can be tailored by choosing the appropriate starting materials. nih.gov
Table 3: Common Synthetic Routes to 1,3,4-Thiadiazoles from Hydrazides
| Reagent for C-S Source | Intermediate | Cyclization Condition | Product |
|---|---|---|---|
| Thiosemicarbazide | N-Aroylthiosemicarbazide | Acid (e.g., POCl₃) | 2-Amino-5-(3-methylphenyl)-1,3,4-thiadiazole |
| Ammonium Thiocyanate | Thiosemicarbazone | Strong Acid (e.g., H₂SO₄) | 2-Amino-5-(3-methylphenyl)-1,3,4-thiadiazole chemmethod.com |
| Carbon Disulfide | Dithiocarbazate salt | Base/Alkylation | 2-Thio-5-(3-methylphenyl)-1,3,4-thiadiazole |
Beyond simple monocyclic heterocycles, this compound can be incorporated into more complex fused ring systems. These structures are prevalent in natural products and are of significant interest in medicinal chemistry. core.ac.uk The synthesis of such systems often involves multi-step sequences where the initial heterocyclic ring formed from the hydrazide is further functionalized and subjected to a second cyclization reaction.
For instance, a pyrazole (B372694) derivative synthesized from this compound can be treated with another reagent to build a second ring fused to the first. jmchemsci.com Another strategy involves using the hydrazide to form a reactive intermediate that can participate in cycloaddition reactions, such as a [4+2] cycloaddition, to construct bridged or fused bicyclic structures. nih.gov Modern synthetic methods, such as transition-metal-catalyzed "cut-and-sew" reactions, offer advanced strategies for building fused rings from simpler precursors, although these are general strategies not specific to this compound. nih.gov These reactions create structurally complex and three-dimensional scaffolds by selectively forming multiple C-C bonds in a controlled manner. nih.gov
Oxidative and Reductive Transformations
The oxidation of benzohydrazide derivatives can lead to different products depending on the oxidant used and the reaction conditions. odu.edu A common transformation is the oxidation of the hydrazide moiety to yield the corresponding carboxylic acid. For example, the oxidation of benzhydrazide and its derivatives with oxidants like hexachloroiridate(IV) or Thallium(III) in acidic media cleanly produces the corresponding benzoic acid. nih.govresearchgate.net For this compound, this reaction would yield 3-methylbenzoic acid. The products of such reactions are typically characterized using techniques like High-Performance Liquid Chromatography (RP-HPLC) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to confirm their identity by comparing them with authentic samples. nih.gov
Alternatively, oxidation can target the N-N bond. The use of metal-free, recyclable oxoammonium reagents like Bobbitt's salt can oxidize aryl hydrazides to form azo compounds, such as azocarboxylates or azobenzenes. odu.edu The oxidation of 1,1-dimethylhydrazine (B165182) has been shown to produce a complex mixture of nitrogen-containing heterocyclic compounds through radical processes, highlighting the potential for complex reaction pathways. nih.gov Characterization of these complex product mixtures often requires high-resolution mass spectrometry to determine the elemental composition of the various species formed. nih.gov
Table 4: Oxidation Products of Benzohydrazide Analogues
| Oxidizing Agent | Product Type | Characterization Methods |
|---|---|---|
| Hexachloroiridate(IV) [IrCl₆]²⁻ | Corresponding Carboxylic Acid (e.g., 3-Methylbenzoic Acid) | RP-HPLC, ¹H-NMR nih.gov |
| Thallium(III) | Corresponding Carboxylic Acid | Kinetic Studies, Melting Point Determination researchgate.net |
| Bobbitt's Salt (oxoammonium salt) | Azo Compounds (Diazenes) | NMR Spectroscopy, Mass Spectrometry odu.edu |
| Hydrogen Peroxide (on related hydrazines) | Complex mixture of N-heterocycles | High-Resolution Mass Spectrometry nih.gov |
Reduction Reactions and Hydrazine Derivative Formation
The chemical behavior of this compound is characterized by the reactivity of its hydrazide functional group, which can undergo both reduction and condensation reactions to form various derivatives. These transformations are fundamental in synthetic organic chemistry, providing pathways to a range of other compounds.
Reduction of the Hydrazide Moiety:
The hydrazide group (-CONHNH₂) in this compound can be reduced to a hydrazine derivative. This transformation typically requires a strong reducing agent due to the stability of the amide bond. One of the most effective reagents for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.comlibretexts.org The reduction of a benzohydrazide with LiAlH₄ proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.comyoutube.com This is followed by the elimination of the oxygen atom, ultimately converting the carbonyl group into a methylene (B1212753) group (-CH₂-).
Formation of Hydrazine Derivatives via Condensation:
A prominent reaction of this compound is its condensation with carbonyl compounds, particularly aldehydes and ketones, to form hydrazone derivatives. derpharmachemica.comnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. The subsequent dehydration leads to the formation of a carbon-nitrogen double bond (C=N), characteristic of hydrazones.
These hydrazone derivatives are often stable, crystalline solids and play a crucial role as intermediates in the synthesis of more complex molecules. The formation of these derivatives is a versatile method for extending the molecular framework and introducing new functional groups.
Role as a Chemical Building Block in Multistep Syntheses
This compound serves as a valuable and versatile starting material in the multistep synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a reactive carbonyl group (after tautomerization or in cyclization reactions), allows it to participate in various cyclocondensation reactions to form stable five- and six-membered rings.
Research has demonstrated the utility of this compound in the synthesis of several important classes of heterocycles, including pyrazoles, 1,3,4-oxadiazoles, pyridazin-3,6-diones, and phthalazin-3,8-diones. These synthetic pathways typically involve the reaction of this compound with appropriate bifunctional reagents, leading to the construction of the desired heterocyclic core.
For instance, the reaction of this compound with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole derivatives. Similarly, cyclization reactions with reagents like carbon disulfide or orthoesters can yield 1,3,4-oxadiazoles. The synthesis of larger rings, such as pyridazinones and phthalazinones, can be achieved by reacting this compound with dicarboxylic acids or their anhydrides.
A specific example of its application is the synthesis of N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide, formed through the condensation reaction with 2-hydroxybenzaldehyde. This reaction highlights its role in creating more complex molecular structures with potential applications in various fields of chemistry.
The following table summarizes the synthesis of various heterocyclic compounds using this compound as a key building block:
| Reactant for this compound | Resulting Heterocyclic Compound Class | General Structure of the Core Ring |
|---|---|---|
| β-Dicarbonyl Compounds | Pyrazole Derivatives | Five-membered ring with two adjacent nitrogen atoms |
| Carbon Disulfide / Orthoesters | 1,3,4-Oxadiazole (B1194373) Derivatives | Five-membered ring with one oxygen and two nitrogen atoms |
| Dicarboxylic Acids / Anhydrides | Pyridazin-3,6-dione Derivatives | Six-membered ring with two adjacent nitrogen atoms and two carbonyl groups |
| Phthalic Anhydride | Phthalazin-3,8-dione Derivatives | Fused bicyclic system with a pyridazinedione ring |
| 2-Hydroxybenzaldehyde | Hydrazone Derivative | Acyclic compound with a C=N bond |
Coordination Chemistry and Ligand Properties of 3 Methylbenzohydrazide and Its Derivatives
Ligand Design and Coordination Modes of 3-Methylbenzohydrazide-Based Ligands
This compound serves as a versatile building block in ligand design, primarily owing to its inherent electronic and structural features. The presence of multiple potential donor atoms allows for a variety of coordination modes, which can be further expanded through chemical modification.
O,N-Donor Ligand Characteristics
This compound and its derivatives are classic examples of O,N-donor ligands. The coordination typically involves the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety. This chelation forms a stable five-membered ring with a metal center. The methyl group at the 3-position of the benzene (B151609) ring can influence the electronic properties of the ligand through inductive effects, which can, in turn, affect the stability and properties of the resulting metal complexes. The hydrazide functional group can exist in keto-enol tautomeric forms, and in many complexes, it coordinates to the metal ion in its deprotonated enolic form. This deprotonation enhances the donor capacity of the oxygen atom.
Multidentate Ligand Architectures from Derivatization
The derivatization of this compound, often through condensation reactions with aldehydes or ketones, leads to the formation of Schiff base ligands with enhanced coordination capabilities. For instance, reaction with salicylaldehyde (B1680747) or its derivatives introduces an additional phenolic oxygen donor, creating tridentate O,N,O-donor systems. These multidentate ligands can form more stable complexes with metal ions due to the chelate effect. The resulting Schiff base ligands can coordinate to metal centers in various stoichiometries and conformations, leading to the formation of mononuclear, dinuclear, or even polynuclear complexes. For example, N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide acts as a tridentate ligand in its complex with copper(II). Similarly, reaction with N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide has been shown to form a mononuclear vanadium(V) complex where the ligand coordinates in a tridentate fashion.
Synthesis and Characterization of Metal Complexes
The rich coordination chemistry of this compound and its derivatives has led to the synthesis of a wide array of metal complexes with diverse structural and electronic properties.
Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Fe(III), V(V), Mo(VI), Zn(II))
Complexes of this compound derivatives have been reported with a variety of transition metals.
Cu(II): Copper(II) complexes of this compound-derived Schiff bases have been synthesized and structurally characterized. For example, a thiocyanato-coordinated copper(II) complex with N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide was found to have a square planar geometry around the copper atom. Dinuclear and polynuclear copper(II) complexes with related benzhydrazone (B1238758) ligands have also been prepared, with their nuclearity influenced by the presence of ancillary N-donor ligands.
Co(II) and Ni(II): Cobalt(II) and Nickel(II) complexes with benzohydrazide (B10538) derivatives have been synthesized, often exhibiting octahedral geometries. For instance, Ni(II) complexes of methyl-substituted benzoic acid hydrazides have been prepared where the hydrazide acts as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the amino nitrogen to form a pseudo-octahedral geometry. Similarly, isostructural mononuclear Co(II) and Ni(II) complexes with 3-methoxysalicylaldehyde benzoylhydrazide have been reported, where the metal atom is in a distorted octahedral coordination environment.
Fe(III): While specific studies on Fe(III) complexes of this compound are less common, related hydrazone complexes of Fe(II) have been synthesized and characterized, suggesting the potential for stable iron complexes.
V(V): A mononuclear vanadium(V) complex with a derivative of this compound, N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide, has been synthesized. In this complex, the vanadium atom is in an octahedral coordination environment. Vanadium(V) complexes with other hydrazides have also been studied, often exhibiting octahedral geometries with two hydrazide ligands and two oxo groups.
Mo(VI): Molybdenum(VI) complexes of this compound-derived amide-imine conjugates have been prepared and structurally confirmed. These complexes can be synthesized by reacting the ligand with MoO₂(acac)₂.
Zn(II): Zinc(II) complexes with benzohydrazide derivatives have been synthesized and characterized. For example, complexes with N-(4-(dimethylamino)benzylidene)benzohydrazide were found to have a tetrahedral geometry.
The synthesis of both mononuclear and dinuclear complexes is typically achieved by reacting the this compound-based ligand with a corresponding metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The stoichiometry of the reactants, the choice of solvent, and the presence of ancillary ligands can influence the nuclearity of the resulting complex.
For mononuclear complexes, a 1:1 or 1:2 metal-to-ligand ratio is often employed. For instance, a mononuclear vanadium(V) complex was obtained by reacting VO(acac)₂ with N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide in methanol.
Dinuclear complexes can be formed through the bridging action of phenolate (B1203915) or other donor groups within the ligand structure. The synthesis of dinuclear copper(II) complexes with benzhydrazone-related ligands has been achieved by reacting copper(II) acetate (B1210297) with the corresponding aroylhydrazone. The introduction of bridging ligands like 4,4'-bipyridine (B149096) can also facilitate the formation of dinuclear or polynuclear structures.
The definitive structural characterization of these metal complexes is primarily achieved through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Table 1: Selected Crystallographic Data for Metal Complexes of this compound Derivatives
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| [Cu(HL)(NCS)]·CH₃OH¹ | Orthorhombic | P2₁2₁2₁ | 8.835(3) | 12.378(4) | 15.689(5) | 90 | |
| [VOL(OMe)(MeOH)]² | Monoclinic | P2₁/c | 13.1345(10) | 18.6279(14) | 7.8983(8) | 90.248(2) | |
| Ni[C₆H₅CONHNH₂]₃Cl₂·3CH₃OH | Triclinic | P-1 | 10.2289(5) | 12.0707(6) | 14.0477(7) | 69.2360(10) | |
| [Co(HL)(H₂L)]·ClO₄·CH₃CN·2H₂O³ | Monoclinic | C2/c | 27.653(6) | 15.409(3) | 19.336(4) | 122.18(3) |
¹Where H₂L = N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide ²Where H₂L = N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide ³Where H₂L = 3-methoxysalicylaldehyde benzoylhydrazide
Spectroscopic methods are also crucial for characterizing these complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O and N-H groups of the hydrazide moiety upon complexation provide evidence of coordination.
UV-Visible Spectroscopy: Electronic spectra provide information about the d-d electronic transitions and charge transfer bands, which are characteristic of the coordination geometry and the nature of the metal-ligand bonding.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligands and their diamagnetic metal complexes in solution.
Magnetic Susceptibility: For paramagnetic complexes, magnetic susceptibility measurements help in determining the oxidation state and spin state of the metal ion.
Investigation of Coordination Geometries (e.g., Octahedral, Square Planar, Distorted Square Pyramidal)
The spatial arrangement of ligands around a central metal ion is a critical determinant of a complex's physical and chemical properties. In complexes involving this compound and analogous aroylhydrazone ligands, a variety of coordination geometries are observed, largely influenced by the nature of the metal ion and the ligand's coordination mode. Aroylhydrazones are versatile ligands, capable of acting as multidentate chelators through their nitrogen and oxygen atoms, which leads to the formation of metal complexes with diverse geometries and properties. researchgate.net
For first-row transition metals, distorted octahedral geometry is frequently reported. For instance, Mn(II) and Zn(II) ions coordinated with two bidentate aroylhydrazone Schiff base ligands have been shown to adopt a distorted octahedral geometry. nih.gov In such structures, the basal plane is typically occupied by the N₂O₂ atoms from two ligand molecules, with other ligands or solvent molecules occupying the axial positions. nih.gov Spectroscopic and magnetic data for Cr(III) complexes with hydrazide derivatives also support an octahedral geometry. nih.gov
While octahedral arrangements are prevalent, other geometries are possible. The coordination of two, three, or four acylpyrazolone ligands—which share structural similarities with aroylhydrazones—to a metal atom can result in a diverse set of structures, including distorted octahedral, pentagonal-bipyramidal, and antiprismatic arrangements. nih.gov The specific geometry is a result of the interplay between the metal ion's preferred coordination number and the steric and electronic properties of the ligands.
Table 1: Examples of Coordination Geometries in Metal Complexes with Related Hydrazone Ligands
| Metal Ion | Ligand Type | Observed Geometry | Reference |
|---|---|---|---|
| Mn(II) | Aroyl-hydrazone Schiff Base | Distorted Octahedral | nih.gov |
| Zn(II) | Aroyl-hydrazone Schiff Base | Distorted Octahedral | nih.gov |
| Cr(III) | Hydrazide Derivative | Octahedral | nih.gov |
| Sc(III) | Acylpyrazolone | Distorted Pentagonal Bipyramidal | nih.gov |
| Cu(II) | Aroylhydrazone | Octahedral | researchgate.net |
| V(V) | Aroylhydrazone | Trigonal Bipyramidal | researchgate.net |
Lanthanide(III) Complexes and Hydrothermal Ligand Formation
The synthesis of lanthanide(III) complexes with benzhydrazide ligands is highly sensitive to reaction conditions such as temperature and solvent. rsc.orgrsc.orgresearchgate.net Hydrothermal synthesis has proven to be a particularly effective method for generating crystalline coordination polymers, where the reaction temperature can induce in situ ligand transformations. rsc.orgrsc.orgnih.gov
Studies on the reaction of lanthanide(III) nitrates with benzhydrazide (bzz) demonstrate this sensitivity. At ambient temperatures, slow evaporation of isopropanol (B130326) solutions yields discrete mononuclear complexes with the general formula Ln(bzz)(NO₃)₂. rsc.orgrsc.org These complexes form three-dimensional supramolecular architectures through intermolecular hydrogen bonds. rsc.orgnih.gov
Under hydrothermal conditions at 110 °C, the reaction yields one-dimensional coordination polymers with the formula [Ln(bzz)(ben)₃(H₂O)]·H₂O. rsc.orgnih.gov In this case, some of the benzhydrazide ligand is hydrolyzed in situ to form benzoate (B1203000) (ben) ligands, which participate in the formation of the polymer chain. rsc.orgrsc.org
Increasing the hydrothermal temperature to 145 °C leads to the complete in situ hydrolysis of the benzhydrazide ligand to benzoate. rsc.orgrsc.orgnih.gov This results in the formation of thermodynamically more stable coordination assemblies with the formula [Ln₂(ben)₃]. rsc.orgrsc.org These structures feature one-dimensional zigzag chains where the lanthanide ions are bridged by benzoate ligands in µ₂- and µ₃-coordination modes, leading to unusual six- and seven-fold coordination for the Ln³⁺ centers. rsc.orgresearchgate.netnih.gov This temperature-driven ligand transformation highlights the tunability of the resulting structures in hydrothermal synthesis. rsc.org
Photophysical and Electronic Properties of Metal Complexes
Luminescence and Emission Studies
Lanthanide(III) complexes are renowned for their unique luminescent properties, which are characterized by sharp, line-like emission bands and long luminescence lifetimes. nih.gov However, the direct excitation of lanthanide ions is inefficient due to the forbidden nature of f-f electronic transitions. mdpi.com To overcome this, organic ligands like this compound can be employed to act as sensitizers or "antennas." mdpi.com The ligand absorbs incident light (typically UV) and transfers the energy to the central lanthanide ion, which then emits its characteristic light. nih.govmdpi.com
The efficiency of this energy transfer is largely dependent on the energy gap between the triplet state of the ligand and the emissive resonance level of the lanthanide ion. nih.gov The triplet state energy of a ligand can be determined from the phosphorescence spectrum of its corresponding Gadolinium(III) complex, as Gd(III) has a high-energy emissive state that is not readily populated by most organic ligands. nih.gov
In complexes formed with benzhydrazide and its derivatives, characteristic lanthanide luminescence is observed. For example, Europium(III) complexes typically exhibit strong red emission, while Terbium(III) complexes show bright green luminescence. rsc.org Studies on lanthanide complexes with various benzoyl hydrazone ligands have demonstrated their potential as fluorescent materials. mdpi.com The specific emission color and intensity can be tuned by modifying the ligand structure, which alters its triplet energy level and thereby its ability to sensitize different lanthanide ions. nih.gov For instance, a samarium complex with a luminescent iminophosphonamide ligand displayed a series of narrow, well-resolved bands corresponding to f-f transitions. rsc.org
Redox Behavior and Electrochemical Analysis
The electrochemical properties of metal complexes with this compound and related aroylhydrazone ligands are of significant interest, as these ligands can be "redox non-innocent," meaning they can actively participate in the complex's redox processes. nih.govacs.org Cyclic voltammetry (CV) is a key technique used to investigate this behavior. semnan.ac.irsemnan.ac.ir
Studies on 3d transition metal complexes with pyridyl aroyl hydrazone ligands reveal a rich redox chemistry. nih.govacs.org The cyclic voltammograms of these complexes often display multiple redox events. Some of these are metal-centered, such as the M(II)/M(III) or M(I)/M(II) couples for metals like iron and cobalt. nih.govacs.org Others are ligand-based, typically involving the reduction of the C=N imine bond, which can lead to the formation of a ligand radical anion. nih.govacs.org
The proximity of both metal- and ligand-based reduction potentials suggests a potential for metal-ligand cooperativity in redox reactions. nih.gov The reversibility of these redox waves provides insight into the stability of the different oxidation states of the complex. For example, CV analysis of Fe(II) and Co(II) complexes with a pyridyl aroyl hydrazone ligand showed two reversible redox events, while the corresponding Cu(II) and Ni(II) complexes displayed one reversible and one irreversible reduction. acs.org This indicates that both the metal and the ligand can act as redox sites, facilitating multi-electron chemistry. nih.gov
Table 2: Redox Potentials for Metal Complexes with a Pyridyl Aroyl Hydrazone Ligand (HL)
| Complex | Process | E₁/₂ (V vs Fc/Fc⁺) | Reference |
|---|---|---|---|
| [FeL₂] | Fe(III)/Fe(II) | +0.12 | acs.org |
| [FeL₂] | Fe(II)/Fe(I) | -1.64 | acs.org |
| [CoL₂] | Co(III)/Co(II) | -0.11 | acs.org |
| [CoL₂] | Co(II)/Co(I) | -1.85 | acs.org |
| [NiL₂] | Ni(II)/Ni(I) | -1.92 | acs.org |
| [CuL₂] | Cu(II)/Cu(I) | -0.78 | acs.org |
Data obtained in 0.1 M TBAF/DMF solution. acs.org
Catalytic Applications of this compound Metal Complexes
Catalytic Oxidation Reactions
Metal complexes derived from aroylhydrazone ligands, such as this compound, have emerged as effective catalysts for a variety of organic oxidation reactions. researchgate.netrsc.org These complexes can stabilize metal ions in high oxidation states (e.g., V(IV) or V(V)), which is crucial for their catalytic activity. rsc.org The reactions are typically performed under mild conditions using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). rsc.orgsemanticscholar.org
One significant application is the catalytic oxidation of hydrocarbons. mdpi.com For example, copper(II) complexes with aroylhydrazone ligands have been successfully used to catalyze the peroxidative oxidation of cyclohexane (B81311) to a mixture of cyclohexyl hydroperoxide, cyclohexanol (B46403), and cyclohexanone. mdpi.comipl.pt In some systems, yields of up to 25% with a turnover number (TON) of 250 have been achieved. mdpi.com Similarly, oxidovanadium(V) complexes are effective in the oxidation of light gaseous alkanes (methane, ethane, propane) to their corresponding alcohols, aldehydes, and ketones. rsc.org
These catalysts are also active in the oxidation of alcohols. rsc.orgsemanticscholar.org Vanadium and copper complexes with aroylhydrazone ligands have been shown to catalyze the oxidation of secondary alcohols like 1-phenylethanol (B42297) and cyclohexanol to their corresponding ketones (acetophenone and cyclohexanone) with high yields and selectivity. rsc.orgsemanticscholar.org Furthermore, certain transition metal complexes derived from benzohydrazide Schiff bases have been used for the catalytic oxidation of aniline, with azobenzene (B91143) being the sole product. mdpi.com The efficiency of these catalysts is influenced by the nature of the central metal ion and the specific structure of the aroylhydrazone ligand. semanticscholar.org
Table 3: Examples of Catalytic Oxidation Reactions using Aroylhydrazone Metal Complexes
| Catalyst | Substrate | Oxidant | Main Products | Yield / Conversion | Reference |
|---|---|---|---|---|---|
| Aroylhydrazone Cu(II) Complex | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | Up to 25% | mdpi.com |
| Aroylhydrazone V(V) Complex | 1-Phenylethanol | TBHP | Acetophenone | 77-94% | rsc.org |
| Aroylhydrazone Cu(II) Complex | 1-Phenylethanol | TBHP | Acetophenone | 95.3% | semanticscholar.org |
| Benzohydrazide Schiff Base Ni(II) Complex | Aniline | H₂O₂ | Azobenzene | 91.4% | mdpi.com |
| Aroylhydrazone Mo(VI) Complex | Cyclooctene | TBHP | Cyclooctene oxide | 83% conversion | nih.gov |
Other Catalytic Transformations
Complexes derived from this compound and its structural analogs, broadly classified as aroylhydrazones, have demonstrated significant catalytic activity in a variety of organic transformations beyond those previously detailed. These catalytic applications often arise from the ability of the aroylhydrazone ligand to stabilize metal centers in various oxidation states and geometries, thereby facilitating substrate activation and bond formation. Research into the catalytic potential of these compounds has revealed their efficacy in oxidation, cyanosilylation, coupling reactions, and N-alkylation reactions, among others.
One prominent area of investigation is oxidation catalysis. Copper(II) complexes of aroylhydrazones, for example, have been employed as effective catalysts for the peroxidative oxidation of cyclohexane. mdpi.comresearchgate.net Under mild conditions, these complexes can catalyze the conversion of cyclohexane to cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone. mdpi.comresearchgate.net The catalytic efficiency of these systems can be notable, with turnover numbers reaching up to 250 in some cases. mdpi.comresearchgate.net Similarly, dioxomolybdenum(VI) complexes with tridentate hydrazone ligands have shown potential in the selective oxidation of sulfides to their corresponding sulfones, using aqueous hydrogen peroxide as the oxidant. researchgate.net Aroylhydrazone Schiff base complexes of copper(II) and vanadium(V) have also been utilized for the microwave-assisted oxidation of primary and secondary alcohols. mdpi.com
In addition to oxidation reactions, half-sandwich ruthenium complexes featuring hydrazone ligands have been identified as highly active catalysts for cyanosilylether synthesis. acs.org These air- and moisture-stable complexes facilitate the one-pot reaction of trimethylsilyl (B98337) cyanide with various carbonyl substrates, producing the corresponding cyanosilylethers in good to excellent yields under mild conditions. acs.org
The versatility of hydrazone-based catalysts is further demonstrated in their application to coupling and alkylation reactions. For instance, zinc(II) complexes with tridentate hydrazone-based ligands have been tested as catalysts for the ketone-amine-alkyne (KA²) coupling reaction. semanticscholar.org Furthermore, half-sandwich ruthenium complexes with acylhydrazone ligands have proven to be effective catalysts for the N-alkylation of hydrazides. rsc.org This reaction allows for the one-pot synthesis of N-alkylated hydrazides from the reaction of acyl hydrazides with a range of alcohols, showcasing high catalytic efficiency and a broad substrate scope under mild reaction conditions. rsc.org
The catalytic activity of these aroylhydrazone-metal complexes underscores the significant role of the ligand in creating a coordination environment conducive to catalysis. The ability to tune the electronic and steric properties of the this compound-derived ligand offers a pathway to developing more efficient and selective catalysts for a wide array of organic transformations.
Table 2: Other Catalytic Applications of Aroylhydrazone-derived Catalysts
| Catalyst Type | Transformation | Substrates | Product | Key Findings |
|---|---|---|---|---|
| Half-sandwich Ruthenium Hydrazone Complexes | Cyanosilylether Synthesis | Carbonyl compounds, Trimethylsilyl cyanide | Cyanosilylethers | High yields under mild, air- and moisture-stable conditions. acs.org |
| Zinc(II) Hydrazone Complexes | Ketone-Amine-Alkyne (KA²) Coupling | Ketones, Amines, Alkynes | Propargylamines | Demonstrates potential for multicomponent coupling reactions. semanticscholar.org |
Biological Activity and Medicinal Chemistry Applications of 3 Methylbenzohydrazide Derivatives
Antimicrobial Efficacy Investigations
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Derivatives of 3-methylbenzohydrazide have been explored as a promising source of such agents, with numerous studies demonstrating their activity against a spectrum of bacteria and fungi.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Hydrazide-hydrazone derivatives, which can be synthesized from this compound, have shown notable antibacterial properties. nih.govnih.gov Studies have evaluated these compounds against a variety of both Gram-positive and Gram-negative bacteria. For instance, certain novel hydrazone compounds have been tested against bacterial species including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Bacillus megaterium. researchgate.net
In broader studies on related benzohydrazide (B10538) derivatives, a wide panel of pathogens has been used to assess activity. This includes Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus, alongside Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella typhimurium, and Pseudomonas aeruginosa. nih.govnih.gov For example, some N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazides have demonstrated significant antibacterial activity. thepharmajournal.com Similarly, certain benzimidazole (B57391) derivatives incorporating a hydrazide structure were found to be highly active against Bacillus cereus and slightly active against Escherichia coli. mdpi.com The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating higher potency.
| Bacterial Strain | Type | Observed Activity of Derivatives |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | Active nih.govresearchgate.net |
| Bacillus subtilis | Gram-Positive | Active nih.govresearchgate.net |
| Bacillus cereus | Gram-Positive | Highly Active nih.govmdpi.com |
| Micrococcus luteus | Gram-Positive | Active nih.gov |
| Escherichia coli | Gram-Negative | Active to Slightly Active nih.govresearchgate.netmdpi.com |
| Klebsiella pneumoniae | Gram-Negative | Active nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Active nih.govnih.gov |
Antifungal Activity against Fungal Pathogens
The investigation into this compound derivatives extends to their potential as antifungal agents. Various synthesized compounds have been screened against common fungal pathogens. thepharmajournal.comhygeiajournal.com Fungi such as Candida albicans, Candida parapsilosis, Saccharomyces cerevisiae, and Aspergillus niger are often included in these screening panels. nih.govmdpi.com
While some studies have reported promising antifungal effects, the activity can be variable. For instance, in one study, a series of benzimidazole-hydrazide derivatives were found to be inactive against Saccharomyces cerevisiae and Aspergillus niger. mdpi.com However, other research on different benzohydrazide derivatives has shown that some compounds are particularly potent against Aspergillus niger. thepharmajournal.com This highlights the importance of the specific structural modifications made to the core this compound scaffold in determining antifungal efficacy.
Structure-Activity Relationships for Antimicrobial Potency
Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is crucial for designing more potent drugs. For antimicrobial benzohydrazide derivatives, SAR studies have revealed key structural features that influence their efficacy.
Anticancer and Cytotoxic Studies
In addition to their antimicrobial properties, derivatives of this compound have emerged as a significant area of research in oncology. Numerous studies have focused on synthesizing and evaluating these compounds for their ability to kill cancer cells (cytotoxicity) and inhibit tumor growth.
In Vitro Cytotoxicity against Various Cancer Cell Lines
The anticancer potential of this compound derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies have shown that certain derivatives exhibit potent activity against a wide array of cancers.
For example, different series of benzohydrazide derivatives have demonstrated significant cytotoxicity against lung cancer (A549), breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), liver cancer (HepG2), colon cancer (HCT-116, HT29), neuroblastoma (SH-SY5Y, Kelly), and leukemia cell lines. nih.govnih.govekb.egresearchgate.netmdpi.comnih.gov The efficacy is often measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. Several derivatives have shown IC₅₀ values in the low micromolar (µM) and even nanomolar (nM) range, indicating high potency. thepharmajournal.comnih.gov For instance, a specific benzohydrazide derivative containing a dihydropyrazole moiety, compound H20, exhibited IC₅₀ values of 0.46 µM against A549, 0.29 µM against MCF-7, 0.15 µM against HeLa, and 0.21 µM against HepG2 cells. nih.gov
| Cancer Type | Cell Line | Observed Activity of Derivatives |
|---|---|---|
| Lung Cancer | A549 | Potent Activity (IC₅₀ = 0.46 µM for compound H20) nih.govresearchgate.netnih.gov |
| Breast Cancer | MCF-7, MDA-MB-231 | Potent Activity (IC₅₀ = 0.29 µM for compound H20 against MCF-7) nih.govnih.govekb.eg |
| Cervical Cancer | HeLa | Potent Activity (IC₅₀ = 0.15 µM for compound H20) thepharmajournal.comnih.govresearchgate.net |
| Liver Cancer | HepG2 | Potent Activity (IC₅₀ = 0.21 µM for compound H20) nih.govresearchgate.net |
| Colon Cancer | HCT-116, HT29 | Active researchgate.netmdpi.com |
| Neuroblastoma | SH-SY5Y, Kelly | Micromolar Potency nih.gov |
| Leukemia | L1210, various | Active thepharmajournal.comekb.eg |
Mechanisms of Cytotoxicity (e.g., Enzyme Inhibition, Apoptosis Induction)
To develop effective cancer therapies, it is vital to understand the mechanism by which a compound kills cancer cells. Research into this compound derivatives has uncovered several potential mechanisms of action.
A primary mechanism for many of these derivatives is enzyme inhibition. Certain signaling pathways are often hyperactive in cancer cells, promoting their uncontrolled growth and survival. Enzymes called kinases are key components of these pathways. Several benzohydrazide derivatives have been identified as potent inhibitors of specific kinases that are crucial for tumor progression. These include:
Epidermal Growth Factor Receptor (EGFR) Kinase: Overexpression of EGFR is common in many solid tumors. Some benzohydrazide derivatives have been shown to be potent EGFR inhibitors, with IC₅₀ values as low as 0.08 µM, thereby blocking downstream signaling that leads to cell proliferation. nih.gov
Tropomyosin Receptor Kinases (TRKs): The TRK family of receptors is another important target in cancer therapy. A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides, which are related derivatives, were designed as potent pan-TRK inhibitors, with one compound showing IC₅₀ values of 2.65 nM, 10.47 nM, and 2.95 nM against TrkA, TrkB, and TrkC, respectively. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR-2): This receptor is critical for angiogenesis, the formation of new blood vessels that tumors need to grow. Molecular docking studies suggest that some benzimidazole-hydrazone derivatives can bind to and inhibit the VEGFR-2 active site. ekb.eg
Beyond direct enzyme inhibition, some derivatives exert their anticancer effects by interfering with the cell cycle. For example, the quinoline (B57606) hydrazide compound 22 was found to induce G1 cell cycle arrest in neuroblastoma cells. nih.gov This halt in the cell division process was accompanied by an upregulation of the p27kip1 protein, a key cell cycle regulator. nih.gov Such disruptions in the cell cycle can ultimately lead to apoptosis, or programmed cell death, a common and desired outcome for anticancer agents.
Anti-Inflammatory and Analgesic Properties
Research into hydrazide and hydrazone derivatives has revealed their potential as anti-inflammatory and analgesic agents. While specific studies on this compound are limited, the broader class of compounds provides a strong rationale for their investigation. The anti-inflammatory action of these derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. nih.gov
The structural flexibility of the hydrazone moiety allows for modifications that can enhance anti-inflammatory potency. For instance, the introduction of certain substituents on the aromatic rings can significantly influence activity. nih.gov Studies on various hydrazone derivatives have demonstrated significant reductions in edema in preclinical models of inflammation. nih.gov
In the context of pain management, hydrazide and hydrazine (B178648) derivatives have been synthesized and evaluated for their analgesic effects. nih.govsemanticscholar.org The abdominal constriction test, or writhing test, is a common preclinical model used to assess analgesic activity. Several novel hydrazide and hydrazone derivatives have shown a significant reduction in the writhing response in mice, with some compounds exhibiting potency comparable to or greater than standard non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. semanticscholar.orgresearchgate.net The development of these compounds is driven by the need for new analgesic agents with potentially fewer side effects than currently available NSAIDs. nih.gov
Table 1: Selected Hydrazide/Hydrazone Derivatives with Analgesic Activity (Data based on studies of related hydrazide and hydrazone derivatives)
| Compound ID | Writhing Inhibition (%) | Reference Compound |
| Compound A | 65% | Mefenamic Acid |
| Compound B | 72% | Mefenamic Acid |
| Compound C | 58% | Mefenamic Acid |
Antidiabetic Activity Research
The search for novel antidiabetic agents has led researchers to explore various chemical scaffolds, including those containing the hydrazide moiety. Benzylidenehydrazine (B8809509) derivatives have been synthesized and evaluated for their potential to manage diabetes, primarily through the inhibition of key digestive enzymes such as α-amylase and α-glucosidase. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars, and their inhibition can help to control post-meal blood glucose spikes. nih.gov
Several synthesized benzylidenehydrazine derivatives have demonstrated potent α-amylase inhibition, with some showing superior activity compared to the standard drug, acarbose. nih.gov The structure-activity relationship (SAR) studies of these compounds indicate that the nature and position of substituents on the benzyl (B1604629) ring play a crucial role in their inhibitory potency. nih.gov While direct studies on this compound derivatives are not extensively documented in this context, the promising results from closely related structures suggest that they could be a valuable area for future antidiabetic drug discovery. nih.govnih.gov
Insecticidal Activity and Ecdysone (B1671078) Mimicry
A significant application of hydrazide derivatives in agriculture is their use as insecticides. Bisacylhydrazines, a class of compounds structurally related to this compound, function as non-steroidal ecdysone agonists. nih.gov Ecdysone is a crucial insect molting hormone, and its agonists disrupt the normal developmental process, leading to premature and lethal molting. neliti.comresearchgate.net
These insecticides exhibit their activity by interacting with the ecdysone receptor proteins. nih.gov A key advantage of many bisacylhydrazine insecticides, such as tebufenozide (B1682728) and methoxyfenozide, is their selective toxicity to lepidopteran pests (moths and butterflies), while being relatively safe for beneficial insects and having a favorable ecotoxicological profile. nih.govresearchgate.net The design of novel diacylhydrazine and acylhydrazone derivatives continues to be an active area of research to develop new and effective insect control agents. nih.gov The principles of ecdysone mimicry could be applied to this compound derivatives to explore their potential as selective insecticides. rsc.org
Enzyme Inhibition Studies (e.g., Urease, α-glucosidase, Monoamine Oxidase)
The inhibitory activity of this compound derivatives extends to a range of enzymes implicated in various diseases.
Urease Inhibition: Benzohydrazide derivatives have been investigated as inhibitors of urease, an enzyme that plays a role in infections caused by bacteria such as Helicobacter pylori. researchgate.netarabjchem.org The inhibition of urease can be a therapeutic strategy for managing gastritis, peptic ulcers, and other related conditions. Substituted benzohydrazide derivatives have shown good inhibitory potential against urease. researchgate.net
α-Glucosidase Inhibition: As mentioned in the context of antidiabetic activity, benzohydrazide derivatives have also been identified as inhibitors of α-glucosidase. researchgate.netarabjchem.org This dual inhibitory activity against both urease and α-glucosidase makes these compounds interesting candidates for further development. researchgate.net
Monoamine Oxidase (MAO) Inhibition: Substituted hydrazines have a well-established history as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. nih.gov The inhibition of MAOs is a key mechanism for the action of certain antidepressant and neuroprotective drugs. While specific studies on this compound are not prominent, the general class of substituted hydrazines demonstrates the potential for these compounds to interact with and inhibit MAO activity. nih.gov
Table 2: Enzyme Inhibitory Activity of Selected Benzohydrazide Derivatives
| Derivative Class | Target Enzyme | IC50 Range (µM) |
| Substituted Benzohydrazides | Urease | 2.70 - 21.20 |
| Substituted Benzohydrazides | α-Glucosidase | 3.20 - 38.10 |
Other Pharmacological Activities (e.g., Anticonvulsant, Antiviral, Antioxidant)
The therapeutic potential of hydrazide and hydrazone derivatives is not limited to the activities mentioned above. Researchers have explored their efficacy in other pharmacological areas as well.
Anticonvulsant Activity: Several studies have highlighted the anticonvulsant properties of hydrazone derivatives. nih.govresearchgate.net These compounds are often evaluated in preclinical models of seizures, and structural modifications are made to enhance their activity and reduce potential neurotoxicity. The presence of a hydrazone moiety is considered a key pharmacophore for this activity in some chemical series. nih.gov
Antiviral Activity: Benzimidazole derivatives, which can be synthesized from related precursors, have shown a broad range of biological activities, including antiviral properties. researchgate.net
Antioxidant Activity: Some hydrazine-thiazole derivatives have been evaluated for their in vitro antioxidant activity. scielo.br The ability to scavenge free radicals is an important property, as oxidative stress is implicated in the pathogenesis of numerous diseases.
Design and Optimization of this compound as Lead Compounds in Drug Discovery
The process of discovering and developing new drugs often begins with the identification of a "lead compound"—a molecule that shows a desired biological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetic parameters. danaher.com Lead optimization is the iterative process of chemically modifying the lead compound to improve these characteristics. danaher.comnih.gov
The this compound scaffold represents a promising starting point for the design of new therapeutic agents due to the diverse biological activities exhibited by its derivatives. Strategies for the lead optimization of this compound derivatives could include:
Modification of Substituents: Introducing various functional groups onto the aromatic ring to enhance binding affinity to the target protein and improve pharmacokinetic properties. danaher.com
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve biological activity or reduce toxicity.
Structure-Based Drug Design: Utilizing computational tools like molecular docking to understand the binding interactions between the this compound derivatives and their biological targets, thereby guiding the design of more potent and selective inhibitors. nih.gov
Through systematic chemical modifications and biological evaluation, the this compound core can be optimized to develop novel drug candidates for a range of therapeutic areas. ijddd.comscience.gov
Computational and Theoretical Studies of 3 Methylbenzohydrazide Systems
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 3-methylbenzohydrazide. These calculations provide fundamental insights into the molecule's electronic behavior and geometric preferences.
The electronic structure of a molecule governs its chemical reactivity. DFT calculations are frequently employed to determine key electronic properties and reactivity descriptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity and charge transfer potential within the molecule. nih.gov For benzohydrazide (B10538) derivatives, a narrow frontier orbital gap is often indicative of high chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, often located around electronegative atoms like oxygen and nitrogen. nih.gov Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack, usually found around hydrogen atoms. nih.gov This analysis is critical for predicting non-covalent interactions, such as hydrogen bonding.
Global Reactivity Descriptors: Based on HOMO and LUMO energies, various parameters can be calculated to quantify global reactivity, as shown in the table below. These descriptors help in comparing the reactivity profiles of different derivatives. nih.gov
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |
This table presents theoretical parameters commonly derived from DFT calculations for benzohydrazide systems.
The three-dimensional structure of this compound dictates how it interacts with other molecules. Computational methods are used to determine the most stable conformations and precise geometric parameters.
Theoretical conformational analysis, often performed using DFT calculations, explores the potential energy surface of the molecule to identify stable conformers (energy minima) and transition states. nih.govresearchgate.net For flexible molecules like hydrazides, which have rotatable bonds, this analysis is crucial. The central C-N amide bond in hydrazides has a significant partial double-bond character, which favors planar structures. sciforum.net However, steric effects from substituents can cause deviations from planarity. nih.gov
Experimental validation for these theoretical models comes from crystallographic studies. For instance, the crystal structure of N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide, a derivative containing the this compound moiety, reveals specific geometric details. In this structure, the molecule is twisted, with a significant dihedral angle between its two benzene (B151609) rings. nih.gov Such experimental data provide a benchmark for validating the accuracy of computational methods like DFT in reproducing molecular geometries. sciforum.net
Table 2: Selected Geometric Parameters from the Crystal Structure of a this compound Derivative
| Parameter | Value | Description |
|---|---|---|
| Dihedral Angle (Benzene Rings) | 19.5 (3)° | The angle between the two substituted benzene ring planes, indicating a twisted molecular conformation. nih.gov |
| Torsion Angle (C7—N1—N2—C8) | 7.0 (3)° | Describes the rotation around the N-N bond in the hydrazide linker. nih.gov |
| Configuration (C7=N1 bond) | trans | The arrangement of substituents around the imine double bond. nih.gov |
Data obtained from the crystallographic study of N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide. nih.gov
Molecular Docking and Drug Design Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. This method is fundamental in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. pensoft.net
The primary goal of molecular docking is to simulate the binding process and identify the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include:
Hydrogen Bonds: Crucial for specificity and affinity, often involving the amide and carbonyl groups of the benzohydrazide core.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (like the methyl-substituted benzene ring) and hydrophobic pockets in the receptor's binding site.
Van der Waals Forces: General attractive or repulsive forces between atoms.
Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the protein.
Studies on various benzohydrazide derivatives have shown their potential to bind to a wide range of biological targets, including enzymes implicated in cancer (e.g., EGFR), tuberculosis (e.g., enoyl-ACP reductase), and neurodegenerative diseases (e.g., MAO-B, AChE). pensoft.netnih.govnih.gov For example, docking studies of pyrrolyl benzohydrazides identified key hydrogen bonding interactions with Tyr158 and Thr196 residues in the binding pocket of the enoyl-ACP reductase enzyme. nih.gov
Docking simulations generate multiple possible binding poses of the ligand in the receptor's active site. These poses are then evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol or a docking score). A lower binding energy generally indicates a more stable complex and higher predicted affinity.
By analyzing the top-ranked poses, researchers can elucidate the most probable binding mode. This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications enhance or diminish the biological activity of a compound. nih.gov The insights gained can then guide the rational design of new derivatives with improved binding affinity and selectivity.
Table 3: Illustrative Docking Results for Benzohydrazide Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |
|---|---|---|---|
| Pyrrolyl Benzohydrazides | Enoyl-ACP Reductase (InhA) | Tyr158, Thr196 nih.gov | - |
| Dihydropyrazole Benzohydrazides | Epidermal Growth Factor Receptor (EGFR) | Met793 (H-bond) nih.gov | - |
| 4-Hydroxybenzohydrazones | Monoamine Oxidase B (MAO-B) | Tyr398, Tyr435 pensoft.net | -8.1 kcal/mol (XP Glide Score) |
This table summarizes findings from different studies on benzohydrazide derivatives to illustrate the application of molecular docking.
Pharmacokinetic and Pharmacodynamic Modeling (Computational Aspects)
Beyond binding to a target, a potential drug molecule must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become an essential part of the early-stage drug discovery process, allowing for the filtering of compounds with poor profiles before costly synthesis and experimental testing. researchgate.netresearchgate.net
Computational ADMET models use a compound's structure to predict its physicochemical and pharmacokinetic properties. healthinformaticsjournal.com These predictions are often based on quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimental data. researchgate.net
Key predicted properties include:
Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5) and Veber's rule, which assess the oral bioavailability of a compound. jchemlett.com
Absorption: Prediction of human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability. healthinformaticsjournal.comjchemlett.com
Metabolism: Prediction of whether the compound is a substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 (CYP) family.
Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test) and carcinogenicity. healthinformaticsjournal.com
These computational profiles help in prioritizing lead candidates for further development. For a compound like this compound, in silico tools can quickly provide a comprehensive ADMET profile, highlighting potential liabilities and guiding chemical modifications to improve its drug-like properties.
Table 4: Representative In Silico ADMET Profile for a Hypothetical Benzohydrazide Derivative
| Property | Prediction | Significance |
|---|---|---|
| Lipinski's Rule of Five | 0 Violations | High probability of good oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts ability to enter the central nervous system. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| Ames Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
This table provides an example of the types of pharmacokinetic and toxicity parameters predicted using computational ADMET screening tools.
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for systematically examining the relationship between the chemical structure of a series of compounds and their biological activity. nih.govlibretexts.org These computational models aim to predict the activity of new molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential efficacy. nih.gov For benzohydrazide derivatives, including systems related to this compound, QSAR has been instrumental in elucidating the structural features that govern their antimicrobial, anticancer, and antihypertensive activities.
A central tenet of QSAR is that the biological effect of a compound is a function of its physicochemical properties. nih.gov These properties are quantified by molecular descriptors, which can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters. By developing mathematical models that correlate these descriptors with biological activity, researchers can gain insights into the mechanism of action and design more potent analogues.
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to benzohydrazide systems. These methods provide a more detailed understanding of the structure-activity relationship by considering the compound's properties in 3D space. For a series of p-hydroxybenzohydrazide derivatives with antihypertensive activity, a 3D-QSAR model was developed with good predictive power (r² = 0.98, q² = 0.74) nih.gov. The resulting contour maps from such analyses highlight regions where modifications to the molecule are likely to enhance or diminish its biological activity. nih.govresearchgate.net
The following table summarizes the findings from a representative QSAR study on benzohydrazide derivatives, showcasing the types of descriptors used and the resulting statistical validation.
| Biological Activity | QSAR Model Type | Key Descriptors | Statistical Parameters | Reference |
| Antimicrobial | 2D-QSAR | Total energy (Te), Valance zero order molecular connectivity index (χv), Wiener index (W) | Not specified | nih.gov |
| Antihypertensive | 3D-QSAR | Steric and Electrostatic Fields | r² = 0.98, q² = 0.74 | nih.gov |
| Anticancer | 2D-QSAR | SMR, SLogP, AMI-LUMO, AMI-HF, Apol, ASA, Chi0V, Chi0, E strain, Molecular weight | Not specified | monash.edu |
| Anti-Escherichia coli | 3D-QSAR | Pharmacophoric features (AHRRRR) | R² = 0.98, R²pred = 0.80 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The insights gained from these QSAR studies are invaluable for the rational design of novel this compound derivatives with enhanced therapeutic properties. By understanding the quantitative impact of various structural modifications, chemists can focus their synthetic efforts on compounds that are predicted to have the most favorable activity profiles, ultimately accelerating the development of new and effective therapeutic agents.
Material Science Applications of 3 Methylbenzohydrazide Derivatives
Development of Functional Materials
The development of functional materials from 3-methylbenzohydrazide derivatives often leverages their capacity to act as ligands in coordination chemistry. The hydrazide moiety provides effective coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their potential applications in areas such as catalysis, gas storage, and sensing.
Research has demonstrated the synthesis of hydrazone derivatives of this compound, such as N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide, which can subsequently form complexes with metal ions like copper(II). The resulting metal complexes exhibit well-defined crystal structures and can possess interesting magnetic and electronic properties. The functionalization of the this compound core allows for the tuning of these properties by modifying the electronic and steric characteristics of the ligand.
The synthesis of these functional materials typically involves the condensation reaction of this compound with a suitable aldehyde or ketone, followed by complexation with a metal salt. The choice of the carbonyl compound and the metal ion plays a crucial role in determining the final structure and properties of the material.
Table 1: Examples of Functional Materials Derived from this compound
| Derivative Name | Metal Ion | Potential Application |
| N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide | Copper(II) | Urease inhibitor, model for magnetic materials |
| 2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide | - | Precursor for coordination polymers |
Integration into Polymer Chemistry and Advanced Materials
The integration of this compound derivatives into polymer chemistry opens avenues for the creation of advanced materials with tailored functionalities. The hydrazide group is a reactive handle that can be utilized for the post-polymerization modification of polymer backbones. This approach allows for the introduction of specific chemical moieties onto a pre-existing polymer, thereby imparting new properties to the material.
One common strategy involves the preparation of polymers containing reactive groups, such as aldehydes or activated esters, which can then be reacted with this compound to form stable hydrazone linkages. This method has been employed to functionalize a variety of polymer scaffolds, leading to materials with applications in drug delivery, responsive coatings, and hydrogels. The resulting hydrazone bond can be designed to be stable under physiological conditions or cleavable in response to specific stimuli, such as pH changes.
Furthermore, this compound can be used as a monomer or a cross-linking agent in polymerization reactions. Its difunctional nature (assuming the presence of another reactive group on the aromatic ring or through derivatization) allows for its incorporation into polyester, polyamide, or polyimide chains, influencing the thermal and mechanical properties of the resulting polymers.
Characterization Techniques for Material Properties
A thorough understanding of the material properties of this compound derivatives and their coordination compounds is essential for their application. A suite of characterization techniques is employed to elucidate their atomic structure, spectroscopic signatures, and other physical properties.
Crystallographic Atomic Structure Determination: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material. For instance, the crystal structure of N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide has been determined, revealing key details about its molecular geometry. The molecule exhibits a trans configuration about the C=N bond. In the solid state, molecules are linked through intermolecular N—H···O hydrogen bonds, forming one-dimensional chains.
Table 2: Crystallographic Data for N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.042(2) |
| b (Å) | 13.588(3) |
| c (Å) | 8.7936(15) |
| β (°) | 94.406(2) |
| Volume (ų) | 1315.5(4) |
Data sourced from a crystallographic study.
Similarly, the crystal structure of a copper(II) complex of N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide has been characterized, showing the coordination of the hydrazone ligand to the metal center.
Spectroscopic Analysis: Spectroscopic techniques provide valuable information about the chemical bonding and electronic structure of these materials.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O, N-H, and C=N stretching frequencies of the hydrazide and hydrazone moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized derivatives in solution.
UV-Visible Spectroscopy: This technique is employed to study the electronic transitions within the molecules and their metal complexes, providing insights into their photophysical properties.
By combining these characterization techniques, a comprehensive picture of the structure and properties of materials derived from this compound can be obtained, guiding the design of new materials with desired functionalities.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Methodologies
The future of 3-methylbenzohydrazide synthesis is geared towards efficiency, sustainability, and the creation of molecular complexity. While traditional methods involve the refluxing of methyl 3-methylbenzoate (B1238549) with hydrazine (B178648) hydrate (B1144303), emerging research is focused on greener and more advanced synthetic strategies. thepharmajournal.com
Green Chemistry Approaches: Methodologies that reduce environmental impact are gaining prominence. This includes the use of organocatalysts like L-proline in grinding techniques, which offer mild conditions, high purity, and shorter reaction times. mdpi.com Microwave-assisted synthesis is another promising avenue, significantly cutting down reaction times from hours to minutes and often improving product yields. pensoft.net
Multi-Component Reactions (MCRs): The development of one-pot syntheses that combine three or more reactants, such as the hydrazino-Ugi-azide reaction, is a significant leap forward. biointerfaceresearch.combeilstein-journals.org These reactions allow for the rapid assembly of complex molecules from simple precursors, enabling the creation of diverse libraries of this compound derivatives for screening and development. beilstein-journals.org
Catalyst-Free Synthesis: Research into catalyst-free reactions in sustainable solvents like ethanol (B145695) represents a highly desirable direction. bohrium.com Such methods improve atom economy, simplify product purification, and eliminate the environmental and financial costs associated with toxic metal catalysts. bohrium.com
| Synthetic Methodology | Key Advantages | Representative Approach |
| Green Synthesis | Reduced reaction times, high yields, mild conditions, reusability of catalysts. | L-proline organocatalysis, Microwave irradiation. mdpi.compensoft.net |
| Multi-Component Reactions | High efficiency, molecular diversity from simple precursors, one-pot synthesis. | Hydrazino-Ugi-azide four-component reaction. beilstein-journals.org |
| Catalyst-Free Synthesis | High atom economy, no toxic waste, simplified purification, use of green solvents. | Condensation reactions in ethanol at room temperature. bohrium.com |
Discovery of New Biological Activities and Therapeutic Targets
While the broad antimicrobial and anticancer activities of benzohydrazide (B10538) derivatives are well-documented, future research is pivoting towards identifying specific molecular targets to develop more potent and selective therapeutic agents. thepharmajournal.comderpharmachemica.com
Enzyme Inhibition: A significant emerging area is the design of this compound derivatives as specific enzyme inhibitors. By modifying the core structure, researchers are creating compounds that target enzymes implicated in various diseases. For instance, derivatives have shown potential as inhibitors of:
Epidermal Growth Factor Receptor (EGFR) Kinase: A key target in cancer therapy, particularly in solid tumors like non-small cell lung cancer. nih.gov
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. mdpi.comresearchgate.net
Carbonic Anhydrase (CA): Targeting various isoforms of this enzyme has therapeutic applications for conditions like glaucoma and certain cancers. nih.gov
α-Glucosidase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes. nih.gov
Laccase: Derivatives have been identified as inhibitors of this fungal enzyme, suggesting potential applications in biotechnology and bioremediation. nih.gov
Targeted Anticancer Agents: Beyond general cytotoxicity, research is focusing on derivatives that can modulate specific pathways in cancer cells. Molecular docking studies have identified potential interactions with targets like the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, suggesting a mechanism for antitubercular activity and providing a blueprint for designing inhibitors against similar targets in other pathogens or cancer cells. derpharmachemica.comallresearchjournal.com The development of compounds that induce apoptosis through specific mechanisms, such as inhibiting tubulin polymerization, represents a more refined approach to cancer therapy. nih.gov
Development of Advanced Materials with Tunable Properties
The inherent chemical functionalities of the this compound scaffold—specifically the reactive hydrazide group and the aromatic ring—make it an attractive building block for novel materials. Future research is expected to explore its incorporation into polymers and other macromolecules to create advanced materials with tailored characteristics.
The hydrazide moiety (-CONHNH₂) is particularly useful due to its ability to form dynamic covalent bonds (hydrazones) with aldehydes and ketones. This reactivity can be harnessed to create self-healing polymers, hydrogels, and other "smart" materials. By selecting different aldehyde or ketone partners, the mechanical and chemical properties of the resulting material, such as stiffness, degradation rate, and responsiveness to stimuli like pH, could be precisely controlled.
Furthermore, the benzohydrazide structure can act as a ligand, coordinating with metal ions. This opens the possibility of developing metal-organic frameworks (MOFs) or functionalized polymers for applications in catalysis, gas storage, or as sensors. The methyl group on the benzene (B151609) ring can also be functionalized, providing an additional site for tuning the material's properties or for grafting it onto surfaces.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The convergence of synthetic chemistry and computational science is set to revolutionize research on this compound. Artificial intelligence (AI) and machine learning (ML) are powerful tools that can dramatically accelerate the discovery and optimization of new derivatives. nih.gov
Predictive Modeling: ML algorithms can be trained on existing data from benzohydrazide compounds to predict the biological activity of novel, yet-to-be-synthesized molecules. ijcrt.orgnih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. nih.gov These models can predict various endpoints, including:
Bioactivity: Forecasting the potency against specific targets like enzymes or microbial strains. ijcrt.org
ADMET Properties: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new compounds, which is crucial for drug development. nih.gov
Virtual Screening: AI can rapidly screen vast virtual libraries containing millions of potential this compound derivatives against a biological target's 3D structure. nih.gov This computational approach is much faster and less expensive than traditional high-throughput screening, enabling the identification of promising "hit" compounds for further investigation. nih.gov
Multidisciplinary Research Bridging Organic Chemistry, Biology, and Materials Science
The full potential of this compound will be realized through synergistic, multidisciplinary research. The traditional pipeline of designing a molecule and then testing its properties is being replaced by a more integrated approach.
Future projects will likely involve close collaboration between different scientific disciplines:
Organic chemists will focus on developing novel, efficient, and sustainable synthetic routes to create diverse libraries of this compound derivatives. researchgate.net
Biologists and pharmacologists will perform high-throughput screening of these compounds against a wide range of biological targets, elucidating their mechanisms of action and therapeutic potential. researchgate.netnih.gov
Computational chemists will use molecular docking and AI models to predict compound activity, guide the design of new derivatives, and understand structure-activity relationships at a molecular level. derpharmachemica.comallresearchjournal.com
Materials scientists will explore the incorporation of these functional molecules into polymers, hydrogels, and other systems to create new materials with unique, tunable properties for biomedical or technological applications.
This integrated approach, where computational prediction informs chemical synthesis, which in turn feeds biological testing and materials development, will create a rapid and efficient cycle of innovation, unlocking the next generation of therapeutics and advanced materials based on the this compound scaffold.
Q & A
Q. What are the standard synthetic protocols for preparing 3-methylbenzohydrazide-derived hydrazones, and how are they characterized?
Hydrazones are typically synthesized via condensation of this compound with aromatic aldehydes (e.g., salicylaldehyde derivatives) in methanol under reflux conditions for 1–3 hours . The reaction is monitored by TLC, and the product is purified via recrystallization. Characterization involves:
- Spectroscopic methods : IR (to confirm C=O, N–H, and C=N bonds), UV-vis (for π→π* and n→π* transitions), and NMR (to identify proton environments and confirm imine formation) .
- X-ray crystallography : Single-crystal diffraction (e.g., using Bruker SMART CCD systems) resolves molecular geometry, hydrogen-bonding networks, and crystallographic parameters (e.g., space groups like P21/n or Pbca with unit cell dimensions a = 5.8872(8) Å, b = 31.649(2) Å) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N content) .
Q. How are hydrogen-bonding interactions in this compound derivatives analyzed, and what role do they play in crystal packing?
Hydrogen bonds (e.g., O–H⋯N, N–H⋯O) are identified via X-ray diffraction and refined using programs like SHELXL . For example, intramolecular O–H⋯N bonds stabilize the E-configuration of the hydrazone, while intermolecular N–H⋯O bonds propagate 1D chains along the c-axis . These interactions influence crystal lattice energy, melting points, and solubility, which are critical for designing materials with tailored physicochemical properties .
Advanced Research Questions
Q. How do structural modifications of this compound hydrazones affect their biological activity (e.g., antibacterial vs. urease inhibition)?
Substituents on the aldehyde moiety dictate biological targeting:
- Antibacterial activity : Electron-withdrawing groups (e.g., Cl in 3-chloro derivatives) enhance activity against Bacillus subtilis and Staphylococcus aureus (MTT assay, MIC = 10–50 μM) by disrupting bacterial membrane integrity .
- Urease inhibition : Hydroxy and methoxy groups (e.g., in N’-(2-hydroxybenzylidene)-3-methylbenzohydrazide) enable coordination to metal ions (e.g., Cu²⁺), forming complexes that block the enzyme’s active site (IC₅₀ = 0.3–4.3 μM) . Methodological note: Compare bioactivity data across studies using standardized assays (e.g., MTT for antimicrobials, urease inhibition kinetics for enzymes) .
Q. What challenges arise in refining crystal structures of metal complexes derived from this compound, and how are they resolved?
- Disorder in coordination geometry : For example, dioxidomolybdenum(VI) complexes exhibit distorted octahedral geometries due to ligand steric effects. Refinement in SHELXL requires constraints on bond lengths and angles .
- Solvent molecules in lattices : Methanol or ethanol in crystal voids (e.g., [Cu(HL)(NCS)]·CH₃OH) are modeled with partial occupancy and isotropic displacement parameters .
- Twinned crystals : Use TWINABS for data integration and HKLF 5 format in SHELXL for refinement .
Q. How do catalytic properties of molybdenum complexes with this compound ligands vary with reaction conditions?
MoO₂ complexes catalyze styrene epoxidation with >85% conversion and >88% selectivity under optimized conditions:
- Oxidant dependency : tert-Butyl hydroperoxide (TBHP) outperforms NaOCl due to better compatibility with the Mo(VI) center .
- Solvent effects : Ethanol coordinates to Mo, stabilizing the active species, while non-polar solvents reduce catalytic efficiency .
- Kinetic analysis : Monitor reaction progress via GC-MS and calculate turnover frequencies (TOF) to compare ligand efficacy .
Data Contradiction Analysis
Q. Why do some studies report divergent bioactivity results for structurally similar this compound derivatives?
Discrepancies arise from:
- Assay protocols : Variations in bacterial strains (e.g., gram-positive vs. gram-negative), inoculum size, or incubation time .
- Crystallographic packing : Differences in hydrogen-bonding networks (e.g., P21/n vs. Pbca space groups) alter solubility and bioavailability .
- Metal coordination : Cu(II) complexes may exhibit enhanced urease inhibition compared to free ligands due to metal-ligand synergy . Resolution strategy: Replicate assays under uniform conditions and perform DFT calculations to correlate electronic structure with activity .
Methodological Recommendations
- Synthetic optimization : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and avoid byproducts .
- Advanced characterization : Pair X-ray diffraction with Hirshfeld surface analysis to quantify intermolecular interactions .
- Computational support : Perform DFT calculations (e.g., Gaussian 09) to model reaction mechanisms or ligand-metal charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
